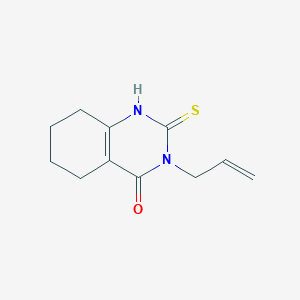
3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the thioxo group and the allyl substituent in this compound may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with an allyl isothiocyanate in the presence of a base, such as sodium hydroxide, to form the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the allyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Substituted quinazolinone derivatives.
Scientific Research Applications
3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The allyl group may enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one
- 3-Allyl-2-oxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- 3-Allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to the presence of both the thioxo group and the allyl substituent, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Biological Activity
3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one (CAS No. 5313-48-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and various studies that highlight its pharmacological significance.
- Molecular Formula : C₁₁H₁₄N₂OS
- Molecular Weight : 222.311 g/mol
- Structural Characteristics : The compound features a quinazolinone core with an allyl substituent and a thioxo group, which are critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising pharmacological effects:
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance:
- A study on related thioxo compounds demonstrated significant antimicrobial effects against various bacterial strains .
Anti-inflammatory and Analgesic Effects
Compounds within the same family have shown anti-inflammatory and analgesic properties:
- Research has suggested that thioxo derivatives can inhibit inflammatory pathways, potentially reducing pain and swelling .
Anticancer Potential
The anticancer activity of similar quinazolinone derivatives has been documented:
- Some studies indicate that modifications in the quinazolinone structure can enhance cytotoxicity against cancer cell lines .
Study 1: Antimicrobial Screening
A comparative study evaluated the antimicrobial efficacy of several thioxo compounds. The results indicated that:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3-Allyl-2-thioxo... | E. coli | 15 |
| 3-Allyl-2-thioxo... | S. aureus | 20 |
This suggests that modifications in the thioxo group can significantly influence antimicrobial potency.
Study 2: Anti-inflammatory Activity
In a study assessing anti-inflammatory effects:
| Compound | Inhibition (%) | Model Used |
|---|---|---|
| 3-Allyl-2-thioxo... | 75% | Carrageenan-induced paw edema |
| Control (Ibuprofen) | 85% | Carrageenan-induced paw edema |
The compound exhibited notable inhibition of inflammation, although slightly less effective than the standard drug.
Study 3: Cytotoxicity Against Cancer Cells
A cytotoxicity assay was performed on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 10 |
These results indicate a promising potential for anticancer applications.
Properties
CAS No. |
5313-48-4 |
|---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C11H14N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2H,1,3-7H2,(H,12,15) |
InChI Key |
IEZWNCVKBXBPEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(CCCC2)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















